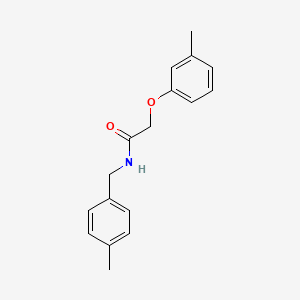![molecular formula C16H12Cl2F3N3O3 B4062926 3,4-dichloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4062926.png)
3,4-dichloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide
Vue d'ensemble
Description
3,4-dichloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a useful research compound. Its molecular formula is C16H12Cl2F3N3O3 and its molecular weight is 422.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.0207811 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Insecticide Development
New Substituted Benzamides with Promising Activity Against Mosquitoes : This research outlines the development of substituted benzamides, including related compounds to 3,4-dichloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide, as highly effective inhibitors of mosquito development both in laboratory and field settings. The potential for controlling larval populations of specific mosquito species using these compounds has been highlighted, offering a promising avenue for insecticide development (Schaefer, Miura, Wilder, & Mulligan, 1978).
Polymer Science
Chain-growth Polycondensation for Well-defined Aramides : This study illustrates the synthesis of well-defined poly(p-benzamide) and its block copolymers, demonstrating the utility of specific aromatic compounds in creating materials with controlled molecular weight and low polydispersity. These findings contribute to advancements in polymer science, particularly in the development of high-performance polymers for various applications (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Antimicrobial Agents
Synthesis, Spectroscopic Properties, and Antipathogenic Activity of New Thiourea Derivatives : This research focuses on the synthesis of thiourea derivatives, including structures related to this compound, and their significant antimicrobial activity against pathogens known for biofilm formation. The study highlights the potential of these derivatives as novel anti-microbial agents with antibiofilm properties, contributing to the development of new therapeutic strategies (Limban, Marutescu, & Chifiriuc, 2011).
Anion Binding Studies
Anion Binding Studies of Tris(2-aminoethyl)amine Based Amide Receptors with Nitro Functionalized Aryl Substitutions : Investigating the anion binding properties of amide receptors, this research provides insights into the structural and functional roles of nitro functionalized aryl substitutions, including compounds similar to this compound. The study reveals the isomeric effects on anion selectivity and binding, offering valuable information for the design of new receptor molecules (Ravikumar, Lakshminarayanan, & Ghosh, 2010).
Propriétés
IUPAC Name |
3,4-dichloro-N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F3N3O3/c17-12-3-1-9(7-13(12)18)15(25)23-6-5-22-14-4-2-10(24(26)27)8-11(14)16(19,20)21/h1-4,7-8,22H,5-6H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMPPLMMTBNMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-isopropoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4062849.png)
![N-cyclohexyl-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4062852.png)
![2-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4062868.png)

![(3-Fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B4062881.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4062893.png)
![N-{5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}ADAMANTAN-2-AMINE](/img/structure/B4062896.png)

![N-{1-[4-ethyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4062907.png)
![3-chloro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4062911.png)
![ethyl 1-[N-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4062912.png)
![ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4062913.png)
![1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B4062918.png)
![4-[(2,4-dichlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4062933.png)
